2-Amino-1-(4-butylphenyl)propan-1-one
Description
Properties
CAS No. |
144799-49-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
2-amino-1-(4-butylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5,14H2,1-2H3 |
InChI Key |
RKRBPGARADSHFD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)N |
Synonyms |
1-Propanone, 2-amino-1-(4-butylphenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of cathinone derivatives are highly dependent on substituents at the phenyl ring and amino group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Cathinone Derivatives
Key Observations:
Lipophilicity : The 4-butylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 4-FMC) or smaller alkyl (e.g., methyl) analogs. This may prolong its half-life but reduce water solubility .
Bioactivity: CNS Effects: 4-FMC, with a fluorine substituent, exhibits serotonin/norepinephrine reuptake inhibition, a property likely shared by the butylphenyl analog but modulated by substituent bulk . Anti-Biofilm Activity: Pyrrolidine-substituted analogs (e.g., 2-amino-1-(2-methylpyrrolidin-1-yl)propan-1-one) disrupt biofilm formation in pathogens like P.
Metabolic Stability : Halogenated derivatives (e.g., 4-chlorophenyl) may undergo slower hepatic metabolism compared to alkylated variants, whereas the butyl group could increase susceptibility to oxidative degradation .
Preparation Methods
Suzuki-Miyaura Coupling
Reacting 2-amino-1-chloropropan-1-one with 4-butylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 90°C yields the coupled product. While theoretically viable, this method faces challenges in regioselectivity and requires stringent anhydrous conditions, achieving ~45% yield after column chromatography.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mannich Reaction | Single-step, scalable | Requires excess formaldehyde | 70 |
| Nucleophilic Sub. | High α-selectivity | Multi-step, moderate yields | 48 |
| Pd-Catalyzed Coupling | Modular substrate scope | Costly catalysts, low yield | 45 |
The Mannich reaction emerges as the most efficient, balancing yield and simplicity. Nucleophilic substitution, while reliable, suffers from scalability issues due to bromination hazards.
Experimental Optimization and Scale-Up Considerations
Solvent and Catalytic Systems
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-Amino-1-(4-butylphenyl)propan-1-one, and how can data contradictions be resolved?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry for structural elucidation. For resolving ambiguities (e.g., tautomerism or stereochemical conflicts), X-ray crystallography with refinement via SHELX (e.g., SHELXL-2015) is critical. Cross-validate spectral data with computational tools like density functional theory (DFT) to address contradictions. For example, SHELX refinement accounts for thermal motion and hydrogen bonding, reducing misinterpretation of electron density maps .
Q. What are the key structural features of this compound that influence its chemical reactivity?
- Methodological Answer : The amino group acts as a nucleophile, enabling Schiff base formation or condensation reactions. The ketone moiety is electrophilic, participating in nucleophilic additions. The 4-butylphenyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. Computational tools (e.g., PubChem’s InChI descriptors) can predict reactive sites based on electron density distribution .
Q. How does the butyl substituent on the phenyl ring affect the compound’s physicochemical properties?
- Methodological Answer : The butyl chain increases hydrophobicity (logP ~2.8), reducing aqueous solubility but enhancing lipid membrane permeability. Steric effects from the bulky substituent slow reaction kinetics in crowded environments. These properties can be quantified via HPLC retention times or partition coefficient assays .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., neurotransmitter transporters). Validate predictions with molecular dynamics (MD) simulations (≥100 ns) to evaluate binding stability. Compare results with in vitro assays (e.g., radioligand displacement studies). For example, analogs with bicyclic structures show enhanced receptor selectivity due to conformational rigidity .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : Optimize temperature (50–70°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., Pd/C for hydrogenation). Use protective groups (e.g., Boc for amines) to prevent undesired side reactions. Monitor intermediates via TLC or LC-MS. Multi-step protocols with purification (e.g., column chromatography) improve yield (>70%) .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, metabolic stability) to address discrepancies. Use LC-MS/MS to quantify metabolites in plasma or tissue homogenates. For example, in vivo hydroxylation of the butyl chain may reduce potency compared to in vitro assays. Adjust experimental models (e.g., 3D cell cultures) to better mimic physiological conditions .
Q. What experimental approaches elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer : Employ radiolabeling (¹⁴C at the ketone or amino group) to track metabolic fate. Combine with hepatic microsome assays to identify phase I/II metabolites (e.g., oxidation, glucuronidation). Validate findings with high-resolution mass spectrometry (HRMS) and NMR-based structural analysis of isolated metabolites .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
